molecular formula C11H11F3O2 B2910498 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid CAS No. 2248199-60-0

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid

Cat. No. B2910498
CAS RN: 2248199-60-0
M. Wt: 232.202
InChI Key: NOIGAWGPTOXEOP-ZETCQYMHSA-N
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Description

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, also known as fenofibric acid, is a drug used to treat high cholesterol and triglyceride levels in the blood. Fenofibric acid belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of HDL (good) cholesterol.

Mechanism of Action

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by this compound leads to increased production of HDL cholesterol and decreased production of triglycerides in the liver.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the production of HDL cholesterol and decrease the production of triglycerides in the liver. It has also been shown to improve insulin sensitivity and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. It can also interfere with some assays and may require special handling.

Future Directions

There are several future directions for the research on (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. One direction is to investigate its potential therapeutic effects on other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. Another direction is to study its potential use in combination with other drugs for the treatment of high cholesterol and triglyceride levels in the blood. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on lipid metabolism and other physiological processes.

Synthesis Methods

The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid involves several steps. The first step is the synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid from 2,2,2-trifluoroethyl bromide and benzoic acid. The second step is the synthesis of this compound from 3-(2,2,2-Trifluoroethyl)benzoic acid by esterification with (S)-2-amino-1-propanol in the presence of a catalyst.

Scientific Research Applications

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been extensively studied for its potential therapeutic effects on high cholesterol and triglyceride levels in the blood. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. In addition, this compound has been studied for its potential use in the prevention of cardiovascular diseases.

properties

IUPAC Name

(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIGAWGPTOXEOP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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